An In-Depth Technical Guide to 4-(3-Chloropropyl)phenol (CAS: 99103-80-7) for Advanced Research and Development
An In-Depth Technical Guide to 4-(3-Chloropropyl)phenol (CAS: 99103-80-7) for Advanced Research and Development
Executive Summary: 4-(3-Chloropropyl)phenol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive phenolic hydroxyl group and a terminal alkyl chloride, positions it as a versatile intermediate for synthesizing a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility as a building block in drug discovery and development. By offering both a nucleophilic site for etherification or esterification and an electrophilic carbon for nucleophilic substitution, this molecule serves as a valuable linker for conjugating pharmacophores or attaching to polymer scaffolds.
Section 1: Chemical Identity and Core Properties
4-(3-Chloropropyl)phenol is identified by the CAS Registry Number 99103-80-7.[1] Its unique structure is the foundation of its chemical utility.
Identifiers and Descriptors
| Property | Value | Source |
| CAS Number | 99103-80-7 | [1] |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| IUPAC Name | 4-(3-chloropropyl)phenol | |
| Synonyms | Phenol, 4-(3-chloropropyl)- | [1] |
| Canonical SMILES | C1=CC(=CC=C1CCCCl)O | [1] |
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be estimated through computational models and comparison with analogous structures. Commercial suppliers typically offer this reagent at purities of 98% or higher.[1]
| Property | Value / Observation | Source / Rationale |
| Physical Appearance | Not available (NA); expected to be a solid or oil at room temperature based on similar phenols. | |
| Melting Point | Not available (NA) | |
| Boiling Point | Not available (NA) | |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like diethyl ether, and aqueous base. | [2] |
| XLogP3 | 3.0 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Storage | Store at room temperature, protected from light and moisture. | [3] |
Section 2: Synthesis and Purification
The most direct and high-yielding synthesis of 4-(3-chloropropyl)phenol involves the chlorination of its corresponding alcohol precursor, 3-(4-hydroxyphenyl)propan-1-ol. This method is favored for its efficiency and use of readily available reagents.
Primary Synthetic Route
The conversion of the primary alcohol in 3-(4-hydroxyphenyl)propan-1-ol to an alkyl chloride is a classic nucleophilic substitution reaction. Treating the alcohol with a chlorinating agent like hydrogen chloride or thionyl chloride effectively replaces the hydroxyl group. One documented method reports a yield of up to 90% when using hydrogen chloride in water.[1]
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical transformations and literature reports.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-hydroxyphenyl)propan-1-ol.
-
Reagent Addition: Add concentrated hydrochloric acid (or generate HCl gas and bubble through the solution). The use of water as a solvent is also reported.[1]
-
Heating: Heat the reaction mixture to 100°C and maintain for approximately 14 hours with vigorous stirring.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold deionized water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final, high-purity 4-(3-chloropropyl)phenol.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic value of 4-(3-chloropropyl)phenol stems from its two distinct reactive sites, which can be addressed with high selectivity.
A. Reactions at the Phenolic Hydroxyl Group: The phenol is weakly acidic and can be deprotonated by a base to form a potent phenoxide nucleophile. This allows for:
-
Williamson Ether Synthesis: Reaction with alkyl halides to form aryl ethers.
-
Esterification: Acylation with acid chlorides or anhydrides to produce phenyl esters.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho positions of the benzene ring.[4]
B. Nucleophilic Substitution at the Alkyl Chloride: The propyl chain is terminated by a primary chloride, an excellent site for Sₙ2 reactions. This allows the molecule to act as an alkylating agent, attaching the 4-hydroxyphenylpropyl moiety to various nucleophiles such as amines, thiols, or carboxylates. This reactivity is central to its role as a linker in drug development.
Section 4: Applications in Drug Discovery and Development
While not a drug itself, 4-(3-chloropropyl)phenol is a valuable building block for constructing more complex pharmaceutical agents. The phenol motif is a recurring feature in many FDA-approved drugs.[5][6] Its bifunctional nature allows for its incorporation into lead compounds to modulate properties like solubility, receptor binding, and metabolic stability.
Role as a Linker and Scaffold
The primary application is as a linker to connect two different molecular fragments. For example, the phenolic oxygen can be attached to a core scaffold, while the alkyl chloride can be displaced by a pharmacophore-containing amine, creating a novel drug candidate. This strategy is essential in lead optimization and fragment-based drug discovery (FBDD). A related compound, 4-(3-Chloropropyl)morpholine, serves as a key intermediate in the synthesis of the EGFR inhibitor Gefitinib.[7]
Section 5: Analytical Characterization
Confirming the identity and purity of 4-(3-chloropropyl)phenol relies on standard analytical techniques. The expected spectral features are derived from its constituent functional groups.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the ~6.7-7.1 ppm range. - A broad singlet for the phenolic -OH proton. - Triplets for the -CH₂-Cl (~3.6 ppm) and Ar-CH₂- (~2.7 ppm) groups. - A multiplet for the central -CH₂- group (~2.0 ppm). |
| ¹³C NMR | - Aromatic carbons between ~115-155 ppm. - Aliphatic carbons: Ar-CH₂ (~30 ppm), -CH₂- (~32 ppm), and CH₂-Cl (~45 ppm). |
| IR Spectroscopy | - A broad O-H stretch around 3200-3500 cm⁻¹. - Aromatic C=C stretches from 1450-1600 cm⁻¹. - A C-O stretch around 1230 cm⁻¹. - A C-Cl stretch around 600-800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 170. - A characteristic M+2 peak at m/z ≈ 172 with ~1/3 the intensity of M⁺, confirming the presence of one chlorine atom. |
Section 6: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and direct light.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discard into the environment.
Section 7: Conclusion
4-(3-Chloropropyl)phenol is a strategically important chemical intermediate whose value lies in its dual reactivity. For drug development professionals and synthetic chemists, it offers a reliable and versatile platform for linking molecular components, enabling the efficient construction of novel compounds for biological screening. Its straightforward synthesis and predictable reactivity make it an essential tool for advancing research programs that require the precise assembly of complex molecular architectures.
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